

Spectroscopic Validation of 4-Pyridinesulfonic Acid 1-Oxide: A Comparative Guide

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Compound of Interest

Compound Name: 4-Pyridinesulfonic acid, 1-oxide

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This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-pyridinesulfonic acid 1-oxide with relevant analogues. Due to the limited availability of experimental data for the target compound, this guide utilizes predicted spectroscopic data and compares it against experimental data of structurally similar molecules to validate its structure. This approach allows for a robust structural elucidation based on the well-understood spectroscopic shifts and patterns of related functional groups.

Executive Summary

The structural validation of 4-pyridinesulfonic acid 1-oxide is achieved through a multi-technique spectroscopic approach. This guide outlines the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). By comparing the predicted data for 4-pyridinesulfonic acid 1-oxide with the experimental data from key analogues—4-pyridinesulfonic acid, pyridine N-oxide, and 2-pyridinesulfonic acid—we can confidently assign the key structural features of the target molecule. The presence of the N-oxide and sulfonic acid functionalities imparts distinct and predictable characteristics to the spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-pyridinesulfonic acid 1-oxide and the experimental data for its structural analogues.

¹H NMR Data (Predicted vs. Experimental)

| Compound | H-2, H-6 Chemical Shift (δ, ppm) | H-3, H-5 Chemical Shift (δ, ppm) | Solvent |
|---|----------------------------------|----------------------------------|---------------------|
| 4-Pyridinesulfonic acid 1-oxide (Predicted) | ~8.3-8.5 | ~7.9-8.1 | DMSO-d ₆ |
| Pyridine N-oxide[1] | 8.25-8.27 | 7.35-7.37 | CDCl ₃ |
| 4-Methylpyridine N-oxide[1] | 8.13 | 7.12 | CDCl ₃ |
| 2-Pyridinesulfonic acid[2] | 8.0-8.2 (H-3), 8.5-8.7 (H-6) | 7.5-7.7 (H-4, H-5) | D ₂ O |

Note: Predicted values for 4-pyridinesulfonic acid 1-oxide are estimations based on standard NMR prediction software and may vary slightly from experimental values.

¹³C NMR Data (Predicted vs. Experimental)

| Compound | C-2, C-6 Chemical Shift (δ, ppm) | C-3, C-5 Chemical Shift (δ, ppm) | C-4 Chemical Shift (δ, ppm) | Solvent |
|---|----------------------------------|----------------------------------|-----------------------------|---------------------|
| 4-Pyridinesulfonic acid 1-oxide (Predicted) | ~140-142 | ~127-129 | ~150-152 | DMSO-d ₆ |
| Pyridine N-oxide[1] | 138.5 | 125.3, 125.5 | 138.5 | CDCl ₃ |
| 4-Methylpyridine N-oxide[1] | 138.0 | 126.6 | 138.4 | CDCl ₃ |
| Pyridine[3][4] | 150 | 124 | 136 | - |

Note: Predicted values for 4-pyridinesulfonic acid 1-oxide are estimations based on standard NMR prediction software and may vary slightly from experimental values.

Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

| Compound | Key Vibrational Frequencies (cm ⁻¹) |
|---|---|
| 4-Pyridinesulfonic acid 1-oxide (Predicted) | S=O stretch: ~1250-1160, ~1060-1030N-O stretch: ~1300-1200S-O stretch (S-OH): ~1000-900O-H stretch: ~3000 (broad) |
| Aromatic Sulfonic Acids ^[5] ^[6] | S=O stretch: ~1250-1160, ~1050-1000S-O stretch (S-OH): ~900 |
| Pyridine N-oxide | N-O stretch: ~1265 |

Note: Predicted values for 4-pyridinesulfonic acid 1-oxide are estimations based on standard IR prediction software.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the structural validation of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or 500 MHz NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.

- Spectral width: -2 to 12 ppm.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or 125 MHz NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024-4096.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0 to 200 ppm.
 - Processing: Similar to ^1H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Solid (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.
- Processing: The interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum is collected and subtracted from the sample spectrum.

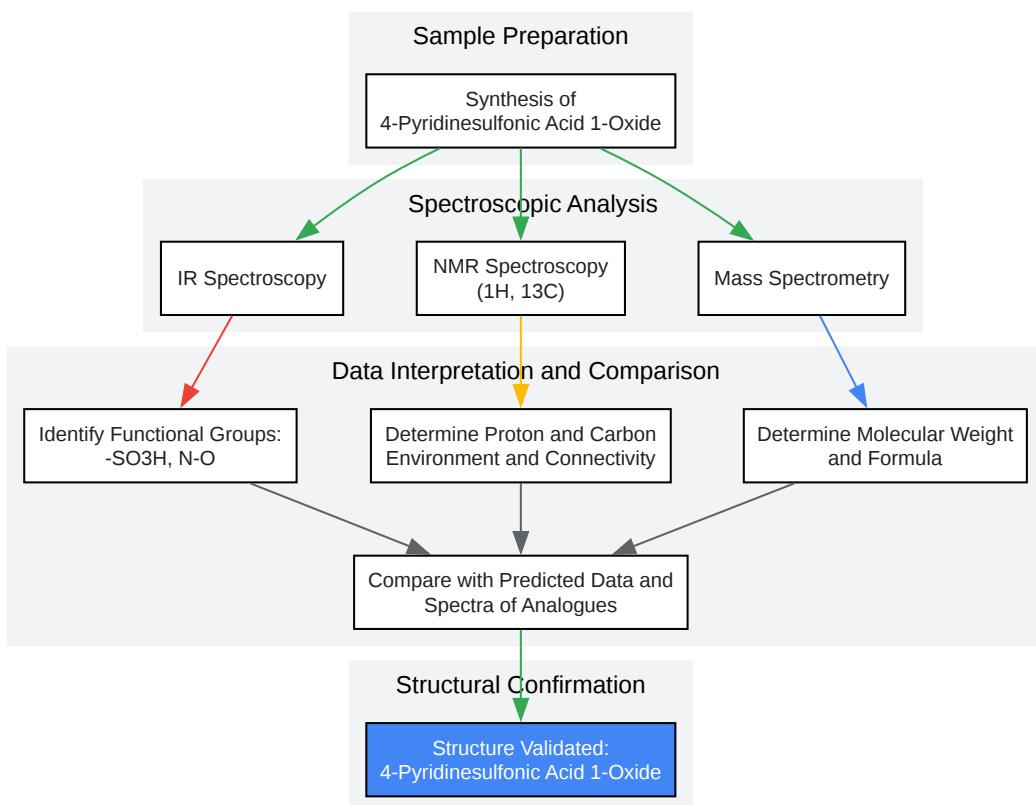
Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
- Ionization Method: Electrospray Ionization (ESI) is typically used for polar molecules like 4-pyridinesulfonic acid 1-oxide.
- Parameters:
 - Mode: Positive or negative ion mode.
 - Mass range: 50-500 m/z.
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the parent ion and to identify characteristic fragmentation patterns. The exact mass is used to determine the elemental composition. For 4-pyridinesulfonic acid 1-oxide (C₅H₅NO₄S), the expected exact mass is approximately 175.0041.

Visualization of the Validation Workflow

The logical process for validating the structure of 4-pyridinesulfonic acid 1-oxide using the discussed spectroscopic methods is illustrated below.

Spectroscopic Validation Workflow for 4-Pyridinesulfonic Acid 1-Oxide

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Caption: Workflow for the spectroscopic validation of 4-pyridinesulfonic acid 1-oxide.

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